molecular formula C24H24FNO4 B5207592 N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide

Cat. No.: B5207592
M. Wt: 409.4 g/mol
InChI Key: JUCCXNFAUVRVCY-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorobenzamide core substituted with dimethoxyphenyl and ethoxyphenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with 4-ethoxybenzylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins involved in cellular processes. For example, it may inhibit enzymes responsible for cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-fluorobenzamide: Similar structure but with a different position of the fluorine atom.

    N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar core structure with different substituents.

Uniqueness

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical behavior, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO4/c1-4-30-20-12-7-16(8-13-20)23(18-9-14-21(28-2)22(15-18)29-3)26-24(27)17-5-10-19(25)11-6-17/h5-15,23H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCXNFAUVRVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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